![molecular formula C16H23NO4S B5670773 ethyl 2-(butyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5670773.png)
ethyl 2-(butyrylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrole and pyrazole derivatives, such as ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, involves specific reactions including treatment with ethyl 2-cyano-3,3-dimethylthioacrylate and subsequent crystal structure determination via X-ray diffraction methods. These processes highlight the intricate steps involved in the synthesis of similar complex molecules (L. Minga, 2005).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, demonstrating significant insights into their geometric configuration. For instance, related compounds exhibit monoclinic space group characteristics with precise measurements detailing their crystallographic structure, which is essential for understanding the molecular interactions and stability of these compounds (L. Minga, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing their reactivity and the potential for functional group modifications. The reactions often lead to the formation of products with fungicidal and plant growth regulation activities, indicating the chemical versatility and application potential of these molecules (L. Minga, 2005).
Physical Properties Analysis
The physical properties, including crystallographic characteristics such as space group, unit cell dimensions, and molecular weight, are critical for the material's application in various domains. These properties are meticulously analyzed using X-ray crystallography, providing a comprehensive understanding of the compound's stability and physical form (L. Minga, 2005).
properties
IUPAC Name |
ethyl 2-(butanoylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-5-7-12(18)17-14-13(15(19)20-6-2)10-8-16(3,4)21-9-11(10)22-14/h5-9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVWGKVSUCWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806854 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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